

# Vabametkib (ABN401): A Technical Guide for MET-Amplified Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vabametkib (also known as ABN401) is a potent and selective, orally administered small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway, primarily through gene amplification or mutation (such as exon 14 skipping), is a known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC). Vabametkib is currently in clinical development as both a monotherapy and in combination with other targeted agents for the treatment of MET-dysregulated cancers. This technical guide provides a comprehensive overview of the preclinical and clinical data for vabametkib, detailed experimental protocols for key studies, and visualizations of the targeted signaling pathway and experimental workflows.

## **Mechanism of Action and Preclinical Pharmacology**

**Vabametkib** is an ATP-competitive inhibitor of c-MET kinase.[1] By binding to the kinase domain, it blocks the phosphorylation and subsequent activation of c-MET, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion.[1]

### **In Vitro Efficacy**



The cytotoxic activity of **vabametkib** was evaluated against a panel of human cancer cell lines with known MET alterations. The half-maximal inhibitory concentration (IC50) values were determined using a standard WST cell viability assay.[1] **Vabametkib** demonstrated potent growth inhibition in MET-addicted cancer cell lines, with IC50 values in the low nanomolar range, while having minimal effect on c-MET negative or normal cell lines.[1]

| Cell Line | Cancer Type       | MET Alteration | IC50 (nM) |
|-----------|-------------------|----------------|-----------|
| SNU5      | Gastric Carcinoma | Amplification  | 2         |
| SNU620    | Gastric Carcinoma | Amplification  | 43        |
| Hs746T    | Gastric Carcinoma | Amplification  | 2         |
| MKN45     | Gastric Carcinoma | Amplification  | 3         |
| EBC-1     | Lung Cancer       | Amplification  | 2         |
| H1993     | Lung Cancer       | Amplification  | 3         |
| SNU638    | Gastric Carcinoma | Overexpression | 3         |
| HFE145    | Normal Gastric    | N/A            | >10,000   |

Table 1: In Vitro Cytotoxicity of Vabametkib in Human Cancer Cell Lines. Data sourced from[1].

## **Inhibition of c-MET Signaling**

The effect of **vabametkib** on the c-MET signaling pathway was confirmed through Western blot analysis. Treatment of MET-amplified cancer cell lines, such as SNU5, Hs746T, and EBC-1, with **vabametkib** led to a dose-dependent decrease in the phosphorylation of c-MET and its downstream effectors, including AKT and ERK.[2]





Click to download full resolution via product page

Figure 1: Vabametkib Inhibition of the c-MET Signaling Pathway.



# In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of **vabametkib** was evaluated in vivo using various MET-amplified patient-derived xenograft (PDX) models. In a PDX model harboring both EGFR mutations and high MET amplification, the combination of **vabametkib** and a third-generation EGFR TKI demonstrated strong anti-tumor efficacy, achieving a tumor growth inhibition (TGI) of 96.6%.

| PDX Model | Cancer Type    | MET Alteration | Treatment  | Tumor Growth<br>Inhibition (TGI)<br>(%) |
|-----------|----------------|----------------|------------|-----------------------------------------|
| ST2998    | Gastric Cancer | Amplification  | Vabametkib | 94.6                                    |
| ST1926    | Gastric Cancer | Amplification  | Vabametkib | 92.4                                    |
| LG0728    | Lung Cancer    | Amplification  | Vabametkib | 78.4                                    |
| LG1298    | Lung Cancer    | Amplification  | Vabametkib | 83.3                                    |

Table 2: In Vivo Efficacy of Vabametkib in PDX Models. Data sourced from[1].

# **Clinical Development**

**Vabametkib** has undergone Phase 1 and is currently in Phase 2 clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.

### Phase 1 Dose-Escalation Study (NCT04052971)

A Phase 1, first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of **vabametkib** in patients with advanced solid tumors.



| Parameter                | Details                                                                                                                                    |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design             | Dose-escalation cohort (n=16) and a pilot expansion cohort (n=8) for NSCLC.[3]                                                             |
| Dose Levels              | 50, 100, 200, 400, 800, and 1200 mg once daily (QD).                                                                                       |
| Primary Objective        | Evaluate safety and tolerability, define dose-<br>limiting toxicity (DLT) and maximum tolerated<br>dose (MTD).                             |
| Key Findings             | No DLTs were observed at any dose level, and the MTD was not reached.[3] Vabametkib was well-tolerated with a favorable safety profile.[3] |
| Recommended Phase 2 Dose | 800 mg QD.                                                                                                                                 |

Table 3: Summary of Phase 1 Dose-Escalation Study for Vabametkib. Data sourced from[3].

## Phase 2 Clinical Trial in METex14 NSCLC (NCT05541822)

A Phase 2, open-label, multicenter study is evaluating the efficacy and safety of **vabametkib** as a monotherapy in patients with NSCLC harboring MET exon 14 skipping mutations.

| Parameter                                         | Result                      |  |
|---------------------------------------------------|-----------------------------|--|
| Objective Response Rate (ORR)                     | 54% (overall).[4]           |  |
| Median Progression-Free Survival (mPFS)           | 11.6 months (overall).[4]   |  |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 10%.[4]                     |  |
| Common TRAEs                                      | Nausea, vomiting, diarrhea. |  |

Table 4: Key Efficacy and Safety Results from the Phase 2 Trial of **Vabametkib** in METex14 NSCLC. Data sourced from[4].



# Phase 2 Combination Therapy with Lazertinib (NCT05541822)

A cohort of the Phase 2 trial is investigating **vabametkib** in combination with lazertinib, a third-generation EGFR TKI, for NSCLC patients who have developed resistance to EGFR-targeted therapies due to c-MET overexpression or amplification.[5][6]

# Experimental Protocols In Vitro Cell Viability Assay (WST Assay)

- Cell Culture: MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal immortalized cell line (HFE145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells were treated with various concentrations of **vabametkib** for 72 hours. [2]
- Viability Assessment: After the incubation period, a water-soluble tetrazolium salt (WST)
  reagent was added to each well. The absorbance was measured using a microplate reader
  to determine the number of viable cells.
- Data Analysis: The IC50 values were calculated from the dose-response curves.

## Patient-Derived Xenograft (PDX) Model Workflow





Click to download full resolution via product page

Figure 2: Workflow for a Patient-Derived Xenograft (PDX) Study.



- Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with METamplified solid tumors.
- Implantation: Small fragments of the tumor are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID).
- Engraftment and Expansion: Once the tumors reach a specified volume, they are harvested and can be serially passaged into new cohorts of mice for expansion.
- Treatment Study: Mice with established tumors are randomized into treatment and control groups. **Vabametkib** is administered orally at a predetermined dose and schedule.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.

### Conclusion

**Vabametkib** has demonstrated significant preclinical and clinical activity in MET-amplified solid tumors. Its high selectivity and potent inhibition of the c-MET signaling pathway, coupled with a manageable safety profile, position it as a promising therapeutic agent. Ongoing clinical trials, particularly in combination with other targeted therapies, will further elucidate its role in the treatment of cancers with MET dysregulation. This technical guide provides a foundational understanding of **vabametkib** for professionals in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Abion's 'Vabametkib' NSCLC Phase 1 CSR receives safety confirmation, Phase 2 progressing smoothly – ABION BIO [abionbio.com]
- 4. Abion unveils phase 2 cut-off results for vabametkib and combination strategy with lazertinib at ASCO 2024 < Pharma < Article - KBR [koreabiomed.com]</li>
- 5. ascopubs.org [ascopubs.org]
- 6. FDA Approves Phase 2 Trial Modification for Abion's Novel Lung Cancer Combination Therapy [trial.medpath.com]
- To cite this document: BenchChem. [Vabametkib (ABN401): A Technical Guide for MET-Amplified Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8514164#vabametkib-for-met-amplified-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com